molecular formula C24H22N4O6S B2433635 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304646-19-3

2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2433635
CAS No.: 304646-19-3
M. Wt: 494.52
InChI Key: NKGDMGRGPZNKST-UHFFFAOYSA-N
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Description

2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the nitrophenylsulfonyl and piperazine groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoisoquinoline Core: The benzoisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction, where a halogenated benzoisoquinoline derivative reacts with piperazine.

    Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be attached via a sulfonylation reaction, where the piperazine derivative reacts with a nitrophenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, potentially inhibiting their activity. The piperazine group may enhance the compound’s binding affinity to its targets, while the benzoisoquinoline core may contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethanol: This compound shares the nitrophenylsulfonyl and piperazine groups but lacks the benzoisoquinoline core.

    1-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)-2-phenoxyethanone: This compound also contains the nitrophenylsulfonyl and piperazine groups but has a different core structure.

Uniqueness

The uniqueness of 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its combination of the benzoisoquinoline core with the nitrophenylsulfonyl and piperazine groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c29-23-20-8-1-4-17-5-2-9-21(22(17)20)24(30)27(23)15-12-25-10-13-26(14-11-25)35(33,34)19-7-3-6-18(16-19)28(31)32/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDMGRGPZNKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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